molecular formula C24H21N5O3S B12160609 methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12160609
M. Wt: 459.5 g/mol
InChI Key: PHDSIHVLEYBKMY-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound. Its structure combines elements from both triazole and thiadiazine, making it a versatile scaffold with diverse applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers:

  • 7-Aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
  • 7-Acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as starting points for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:

  • Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction : Employ reducing agents such as sodium borohydride (NaBH₄).
  • Substitution : React with appropriate nucleophiles (e.g., amines, thiols).

Major Products:: The products formed from these reactions will vary based on the specific reaction conditions and substituents present.

Scientific Research Applications

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate finds applications in:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Potentially as a probe for biological studies.
  • Medicine : Investigated for its pharmacological properties.
  • Industry : May serve as an intermediate in drug development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate stands out due to its unique fusion of triazole and thiadiazine moieties. Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

Biological Activity

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4SC_{16}H_{16}N_{4}S. The compound features a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Many studies have demonstrated the efficacy of triazole derivatives against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
  • Antimicrobial Properties : Triazole compounds are also recognized for their antifungal and antibacterial properties.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines.

Case Study: HepG2 Cell Line
In vitro studies have shown that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells. Using the MTT assay, the compound demonstrated an IC50 value indicating effective anti-proliferative activity. The specific structural modifications in the triazole ring and the presence of electron-donating groups were correlated with enhanced activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern on the triazole ring significantly influences biological activity. For instance:

  • Electron-donating groups (e.g., methyl groups) at specific positions on the aromatic rings enhance anticancer activity.
  • Electron-withdrawing groups tend to reduce activity.
CompoundSubstituentIC50 (µg/mL)Activity Level
6d-CH313.004High
6e-Br28.399Low

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : Triazole compounds often inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : Interference with growth factor signaling pathways has been observed in related compounds.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H21N5O3S/c1-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32-2/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

PHDSIHVLEYBKMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=NC=C4

Origin of Product

United States

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